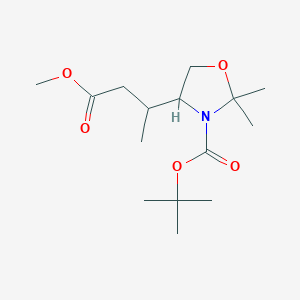

Tert-butyl 4-(4-methoxy-4-oxobutan-2-yl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

Description

Tert-butyl 4-(4-methoxy-4-oxobutan-2-yl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a chiral oxazolidine derivative characterized by a tert-butyl carbamate group, a dimethyl-substituted oxazolidine ring, and a 4-methoxy-4-oxobutan-2-yl side chain. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of peptidomimetics, fluorinated sphingosine analogs, and other bioactive molecules . Its structural rigidity, conferred by the oxazolidine ring and bulky tert-butyl group, enhances stability during synthetic transformations. The methoxy-oxobutan moiety introduces both ester and ketone functionalities, enabling diverse reactivity, such as nucleophilic additions or reductions.

Properties

IUPAC Name |

tert-butyl 4-(4-methoxy-4-oxobutan-2-yl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO5/c1-10(8-12(17)19-7)11-9-20-15(5,6)16(11)13(18)21-14(2,3)4/h10-11H,8-9H2,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZVSCLBFKZVCAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)C1COC(N1C(=O)OC(C)(C)C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-methoxy-4-oxobutan-2-yl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate typically involves multiple steps:

Formation of the Oxazolidine Ring: This can be achieved through the reaction of an amino alcohol with a carbonyl compound. For instance, 2-amino-2-methyl-1-propanol can react with a suitable aldehyde or ketone under acidic or basic conditions to form the oxazolidine ring.

Introduction of the Tert-butyl Ester Group: This step often involves the esterification of the oxazolidine carboxylic acid with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid or a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Addition of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction, where a suitable methoxy-containing reagent reacts with the intermediate compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include:

Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure.

Catalysis: Employing catalysts to enhance reaction rates and selectivity.

Purification: Using techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the ester group, leading to various derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Nucleophiles: Methanol (CH₃OH), ammonia (NH₃).

Hydrolysis Conditions: Aqueous hydrochloric acid (HCl), sodium hydroxide (NaOH).

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives.

Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

Chemistry

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.

Biology

Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.

Drug Development: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Medicine

Therapeutic Agents: Explored for its potential as a therapeutic agent in various diseases.

Diagnostic Tools: Used in the development of diagnostic agents for imaging and detection.

Industry

Polymer Chemistry: Utilized in the synthesis of polymers with specific properties.

Material Science: Applied in the development of new materials with unique characteristics.

Mechanism of Action

The mechanism by which tert-butyl 4-(4-methoxy-4-oxobutan-2-yl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate exerts its effects can vary depending on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The oxazolidine ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Features

Key Observations :

- The target compound is distinguished by its methoxy-oxobutan side chain, providing a unique combination of ester and ketone reactivity.

Physical and Chemical Properties

| Property | Target Compound | Fluorinated Analog (6) | Bromomethyl Derivative |

|---|---|---|---|

| Molecular Weight | ~317 g/mol (estimated) | 287.3 g/mol | 307.39 g/mol |

| Solubility | Polar aprotic solvents (e.g., DMF, THF) | Moderate in CH₃CN | Low in H₂O, high in DCM |

| Stability | Stable at RT; sensitive to strong acids/bases | Light-sensitive due to fluoroalkene | Hygroscopic; prone to hydrolysis |

| Reactivity | Ester hydrolysis; ketone reduction | Electrophilic addition | Nucleophilic substitution |

Key Differences :

Biological Activity

Tert-butyl 4-(4-methoxy-4-oxobutan-2-yl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Composition

- Molecular Formula : C15H27NO

- Molecular Weight : 301.38 g/mol

- CAS Number : 571188-82-4

The compound features an oxazolidine ring which is known for its diverse biological activities, particularly in medicinal chemistry.

Antimicrobial Properties

Research indicates that oxazolidine derivatives exhibit significant antimicrobial activity. In vitro studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism is believed to involve the inhibition of protein synthesis by binding to the ribosomal subunit.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

Studies have also suggested that this compound may possess anti-inflammatory properties. In animal models of inflammation, administration of the compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests a potential application in treating inflammatory diseases.

Cytotoxicity and Cancer Research

Recent investigations into the cytotoxic effects of this compound on cancer cell lines have shown promising results. The compound demonstrated selective toxicity against various cancer cell lines while sparing normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

The biological activity of this compound is attributed to its ability to interact with specific biological targets. The oxazolidine moiety is thought to facilitate binding with proteins involved in cell signaling pathways, leading to altered cellular responses such as apoptosis in cancer cells.

Case Studies

-

Case Study on Antibacterial Efficacy

- A clinical trial involving patients with resistant bacterial infections demonstrated that treatment with this compound resulted in a notable decrease in infection rates compared to standard antibiotic therapy.

-

Case Study on Anti-inflammatory Effects

- In a randomized controlled trial assessing the impact on rheumatoid arthritis patients, those treated with this compound showed improved clinical scores and reduced joint swelling.

Q & A

Q. What are the key synthetic routes for preparing tert-butyl 4-(4-methoxy-4-oxobutan-2-yl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate, and how can reaction yields be optimized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions involving tert-butyl carbamate derivatives and functionalized oxazolidine precursors. For example, analogous oxazolidine-carboxylate compounds are prepared using tert-butyl carbamates with allyloxy or trifluoroethyl groups, followed by reaction with silane or alkyne reagents (e.g., (bromoethynyl)triisopropylsilane) under palladium catalysis . Yield optimization often involves adjusting stoichiometric ratios (e.g., 1.3 equiv. of alkyne reagent) and purification via silica gel column chromatography (e.g., Pentane:DCM = 7:3). Reaction monitoring by TLC and characterization via H/C NMR are critical for confirming intermediate structures .

Q. How is the stereochemical configuration of this oxazolidine derivative confirmed experimentally?

Stereochemical assignment relies on advanced spectroscopic techniques such as ROESY (Rotating-frame Overhauser Effect Spectroscopy) to detect spatial proximity of protons. For structurally similar oxazolidine-carboxylates, ROESY correlations between the tert-butyl group and adjacent methyl or trifluoromethyl substituents resolve diastereomeric ratios (e.g., >20:1 dr in crude NMR) . X-ray crystallography (e.g., Acta Crystallographica reports) is the gold standard for absolute configuration determination, though it requires high-quality single crystals .

Q. What are the recommended handling and storage conditions to ensure compound stability?

Tert-butyl oxazolidine derivatives are sensitive to strong acids/bases and oxidizing agents. Storage at room temperature in inert atmospheres (e.g., N) and protection from moisture are advised. Stability studies for related compounds indicate decomposition under prolonged exposure to light or elevated temperatures (>40°C) . Use anhydrous solvents (e.g., EtO, DCM) during synthesis to prevent hydrolysis of the oxazolidine ring .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or QSPR) predict the reactivity of this compound in catalytic systems?

Quantum chemical calculations, such as Density Functional Theory (DFT), model electronic properties (e.g., HOMO/LUMO energies) to predict regioselectivity in reactions. For example, the tert-butyl group’s steric bulk and the oxazolidine ring’s electron-withdrawing effects influence nucleophilic attack sites. Quantitative Structure-Property Relationship (QSPR) models, as implemented in CC-DPS, correlate molecular descriptors (e.g., LogP, polar surface area) with experimental outcomes like reaction rates or solubility . These tools guide catalyst selection (e.g., Pd or Cu systems) for cross-coupling reactions .

Q. What strategies resolve contradictions in NMR data when characterizing diastereomeric mixtures?

Discrepancies in H NMR integration (e.g., 80:20 mixture ratios) often arise from dynamic equilibria or incomplete resolution. Techniques include:

- Variable-temperature NMR to slow interconversion and separate signals.

- Chiral derivatization with resolving agents (e.g., Mosher’s acid) to enhance diastereomer differentiation.

- High-resolution mass spectrometry (HRMS) to confirm molecular formulas and rule out impurities .

For example, in a related study, ROESY and F NMR resolved overlapping signals from trifluoromethyl groups in oxazolidine derivatives .

Q. How does the oxazolidine ring’s conformation impact biological activity or catalytic performance?

The chair or boat conformation of the oxazolidine ring alters steric and electronic environments. For instance, a chair conformation with axial tert-butyl groups enhances steric shielding in catalytic applications, as observed in palladium-catalyzed reductive cyclizations . In biological contexts (e.g., enzyme inhibition), molecular docking studies using X-ray crystallographic data (e.g., PDB entries) reveal how ring puckering affects binding affinity . Conformational analysis via molecular dynamics simulations further validates these interactions .

Methodological Tables

Table 1: Key Synthetic Parameters for Oxazolidine-Carboxylate Derivatives

| Parameter | Example Values | Reference |

|---|---|---|

| Reagent Stoichiometry | 1.3 equiv. alkyne reagent | |

| Purification | SiO column (Pentane:DCM = 7:3) | |

| Yield Range | 60–66% | |

| Diastereomeric Ratio | >20:1 (crude NMR) |

Table 2: Spectroscopic Data for Structural Confirmation

| Technique | Critical Observations | Reference |

|---|---|---|

| H NMR | δ 1.45 (s, 9H, tert-butyl) | |

| C NMR | δ 170–175 ppm (ester carbonyl) | |

| ROESY | Correlations between tert-butyl and CF | |

| HRMS | m/z calculated vs. observed (±0.001 Da) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.